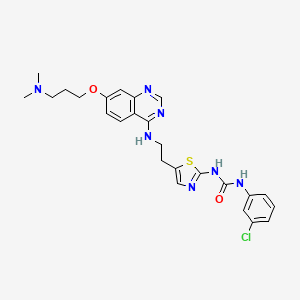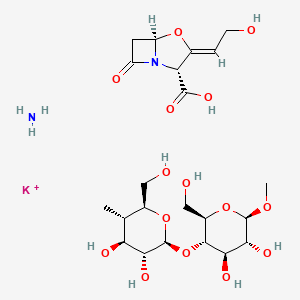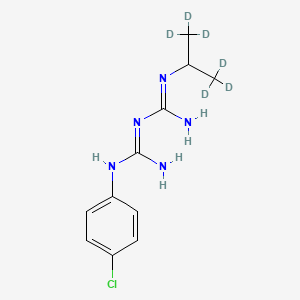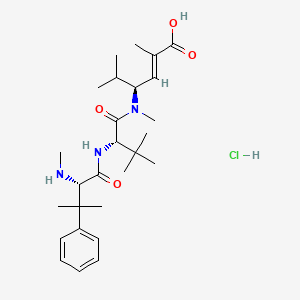
Methylnaltrexone D3 Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.
Scientific Research Applications
Pharmacokinetics and Safety
- Safety and Tolerance in Humans : Methylnaltrexone has been studied for its safety and tolerance in healthy humans. A study showed that methylnaltrexone is well tolerated at certain doses in humans, with orthostatic hypotension being a dose-limiting adverse effect (Foss et al., 1997).
Mechanism of Action and Effectiveness
- Mechanism of Action and Treatment of Opioid-induced Constipation : Methylnaltrexone acts as a selective peripheral Mu-receptor antagonist, offering an effective treatment for opioid-induced constipation without interfering with central analgesia or precipitating opioid withdrawal (Abarca et al., 2010).
- Clinical Effectiveness : Another study confirmed methylnaltrexone's effectiveness in treating opioid-induced constipation in patients with advanced illness (Meerveld & Standifer, 2008).
Pharmacological Updates
- Pharmacological Properties and Clinical Utilization : Research highlights methylnaltrexone's pharmacokinetic properties, such as high bioavailability and predictable behavior, facilitating its clinical use for treating opioid-induced constipation (Rotshteyn et al., 2011).
Clinical Applications
- Treatment of Opioid-induced Constipation in Advanced Illness : Methylnaltrexone has been demonstrated as effective and safe for treating opioid-induced constipation in adults with advanced illness undergoing palliative care (Mozaffari et al., 2018).
- Postoperative Application in Opiate Users : A case study suggests methylnaltrexone may be useful in alleviating postoperative ileus in opioid-dependent patients, indicating a potential role in the management of postoperative bowel function (Ladányi et al., 2009).
Molecular Structure Analysis
- Structural Analysis of Methylnaltrexone : The molecular structure and properties of methylnaltrexone have been detailed, providing insights into its chemical characteristics (Chen et al., 2012).
Clinical Trials and Approvals
- FDA Approvals and Clinical Trials : The FDA's approval of methylnaltrexone for specific indications like opioid-induced constipation highlights its clinical significance (Walker, 2014) and (Traynor, 2008).
Metabolic Pathways
- Metabolism in Various Species : A study on the metabolic fate of methylnaltrexone in different species, including humans, revealed specific pathways of metabolism, providing insight into its pharmacodynamics (Chandrasekaran et al., 2010).
Pediatric Applications
- Use in Pediatric Palliative Care : Research has shown the effectiveness of intravenous methylnaltrexone in relieving constipation in pediatric palliative care, broadening its application scope (Yeomanson et al., 2012).
Synthesis Process
- Synthesis Methodology : The synthesis process of methylnaltrexone bromide has been documented, providing a comprehensive understanding of its production (Huaf, 2015).
properties
Molecular Formula |
C21H23D3BrNO4 |
|---|---|
Molecular Weight |
439.36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)




